molecular formula C11H8F3N3O2 B6361620 3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1006525-91-2

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Cat. No. B6361620
CAS RN: 1006525-91-2
M. Wt: 271.19 g/mol
InChI Key: IBURIUZKZNPBEP-UHFFFAOYSA-N
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Description

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (3-NTP) is an organic molecule that has been studied extensively for its various applications in scientific research. 3-NTP is a heterocyclic compound containing both nitro and trifluoromethyl groups and has been used as a reagent in organic synthesis. It has also been used in the synthesis of various biologically active compounds and as a catalyst in many reactions. In addition to its use in organic synthesis, 3-NTP has also been studied for its potential applications in the fields of biochemistry and pharmacology.

Advantages and Limitations for Lab Experiments

The use of 3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole in laboratory experiments has several advantages. First, this compound is relatively inexpensive and can be easily synthesized. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Third, this compound is a versatile reagent and can be used in a variety of organic synthesis reactions.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is highly toxic and should be handled with care. Second, it is a strong oxidizing agent and can react with other compounds in the reaction mixture. Third, the use of this compound can lead to the formation of unwanted byproducts.

Future Directions

The potential applications of 3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole are still being explored. Some of the possible future directions for research include investigating the mechanism of action of this compound, exploring its potential use in drug discovery, and studying its effects on other biological processes. In addition, further studies are needed to determine the optimal conditions for the synthesis of this compound and to develop new methods for its synthesis. Finally, this compound could be used as a starting material for the synthesis of other biologically active compounds, such as peptides and nucleic acids.

Synthesis Methods

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole can be synthesized using a variety of methods. One of the most common methods is the nitration of 2-trifluoromethylaniline with nitric acid in the presence of sulfuric acid. This method produces this compound in an overall yield of around 80%. Another method involves the reaction of 2-trifluoromethylaniline with sodium nitrite in the presence of acetic acid. This method yields this compound in an overall yield of around 75%.

Scientific Research Applications

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of various biologically active compounds, including antibiotics, anti-cancer agents, and anti-inflammatory agents. This compound has also been used as a catalyst in the synthesis of other organic compounds, such as amino acids and peptides. In addition, this compound has been used as a reagent in various organic synthesis reactions, including the synthesis of cyclic compounds and heterocycles.

properties

IUPAC Name

3-nitro-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-4-2-1-3-8(9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBURIUZKZNPBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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